N-(tert-Butoxycarbonyl)tocinoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-Butoxycarbonyl)tocinoic Acid: is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The Boc group is particularly valued for its stability under a variety of conditions and its ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(tert-Butoxycarbonyl)tocinoic Acid typically involves the reaction of tocinoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butoxycarbonyl)tocinoic Acid primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents .
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used in dichloromethane for Boc removal.
Hydrochloric Acid (HCl): Used in methanol or ethyl acetate for deprotection.
Oxalyl Chloride: Used in methanol for mild deprotection.
Major Products: The major product of these reactions is the deprotected amine, along with by-products such as carbon dioxide and tert-butyl cation .
Scientific Research Applications
Chemistry: N-(tert-Butoxycarbonyl)tocinoic Acid is widely used in peptide synthesis as a protecting group for amines. It allows for selective reactions on other functional groups without interference from the amine .
Biology and Medicine: In biological and medicinal chemistry, this compound is used to protect amino groups in drug synthesis, ensuring that the active sites of the molecules remain intact during various stages of synthesis .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its stability and ease of removal make it an ideal choice for large-scale production .
Mechanism of Action
The mechanism of action for N-(tert-Butoxycarbonyl)tocinoic Acid involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate. The removal of the Boc group involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl cation and subsequent decarboxylation .
Comparison with Similar Compounds
Phenylmethoxycarbonyl (Cbz): Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.
Methoxycarbonyl: Less stable compared to Boc due to the less substituted alkyl group.
Uniqueness: N-(tert-Butoxycarbonyl)tocinoic Acid is unique due to the stability of the tert-butyl carbocation formed during deprotection, making the Boc group easier to remove compared to other protecting groups. This stability allows for a wide range of reaction conditions without compromising the integrity of the protected amine .
Properties
Molecular Formula |
C35H52N8O12S2 |
---|---|
Molecular Weight |
841.0 g/mol |
IUPAC Name |
(4R,7S,10S,16S,19R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-19-[(2-methylpropan-2-yl)oxycarbonylamino]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxylic acid |
InChI |
InChI=1S/C35H52N8O12S2/c1-6-17(2)27-32(51)38-20(11-12-25(36)45)28(47)40-22(14-26(37)46)29(48)41-24(33(52)53)16-57-56-15-23(42-34(54)55-35(3,4)5)31(50)39-21(30(49)43-27)13-18-7-9-19(44)10-8-18/h7-10,17,20-24,27,44H,6,11-16H2,1-5H3,(H2,36,45)(H2,37,46)(H,38,51)(H,39,50)(H,40,47)(H,41,48)(H,42,54)(H,43,49)(H,52,53)/t17-,20-,21-,22-,23-,24-,27?/m0/s1 |
InChI Key |
ATNMFXCGUCRBER-HWERWGBCSA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C)C(=O)O)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C)C(=O)O)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.